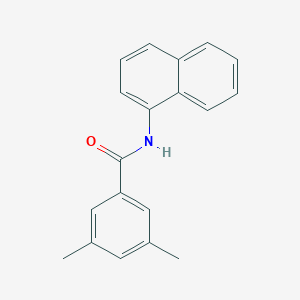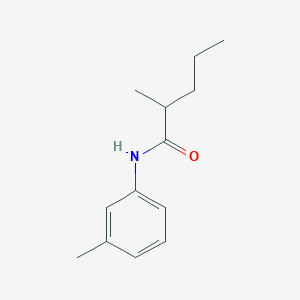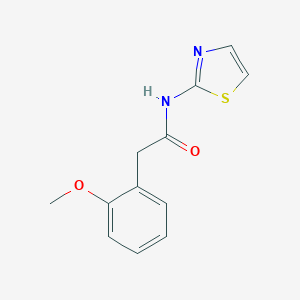
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide, also known as Fentanyl, is a powerful synthetic opioid that is used as a pain medication and for anesthesia. It is highly potent and has a rapid onset of action, making it a valuable tool for medical professionals. However, due to its potential for abuse and overdose, it is classified as a Schedule II controlled substance in the United States.
作用機序
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide works by binding to opioid receptors in the brain and spinal cord, which are responsible for modulating pain perception. Specifically, it binds to the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When fentanyl binds to these receptors, it activates a signaling pathway that leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide has a number of biochemical and physiological effects, both therapeutic and adverse. Its primary therapeutic effect is pain relief, which is achieved through the activation of opioid receptors. However, it can also cause a number of adverse effects, such as respiratory depression, sedation, nausea, and constipation. These effects are mediated by the same receptors that are responsible for its therapeutic effects.
実験室実験の利点と制限
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide has several advantages as a tool for laboratory experiments. Its potency and rapid onset of action make it useful for studying the effects of opioids on the brain and behavior. Additionally, its well-characterized mechanism of action and pharmacokinetics make it a valuable tool for studying drug interactions and metabolism. However, its potential for abuse and overdose must be carefully considered when using it in laboratory experiments.
将来の方向性
There are several future directions for research on fentanyl. One area of interest is the development of new opioid medications with improved safety profiles and reduced potential for abuse. Additionally, there is a need for further research on the long-term effects of fentanyl use, particularly in patients who use it for chronic pain management. Finally, there is a need for better understanding of the mechanisms underlying opioid addiction and the development of novel treatments for opioid use disorder.
合成法
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide can be synthesized through a multistep process that involves the reaction of various chemicals. One common method involves the reaction of N-phenethyl-4-piperidone with aniline in the presence of a reducing agent, followed by acylation with 3,5-dimethylbenzoyl chloride. The resulting product is then purified through various techniques, such as recrystallization or chromatography.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide has been extensively studied for its use in medical settings, particularly for pain management and anesthesia. It has been shown to be effective in treating various types of pain, including acute and chronic pain, cancer-related pain, and neuropathic pain. Additionally, it has been used as an anesthetic agent for surgical procedures.
特性
製品名 |
N-(1-benzyl-4-piperidinyl)-3,5-dimethylbenzamide |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C21H26N2O/c1-16-12-17(2)14-19(13-16)21(24)22-20-8-10-23(11-9-20)15-18-6-4-3-5-7-18/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24) |
InChIキー |
JHVHIHSXNUXMII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)

![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)

![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)